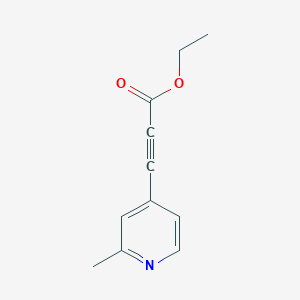

Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate

Beschreibung

Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate is an ester derivative featuring a pyridine ring substituted with a methyl group at the 2-position and a propiolate moiety.

Eigenschaften

Molekularformel |

C11H11NO2 |

|---|---|

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C11H11NO2/c1-3-14-11(13)5-4-10-6-7-12-9(2)8-10/h6-8H,3H2,1-2H3 |

InChI-Schlüssel |

PELBUAGFCHPBST-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C#CC1=CC(=NC=C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with ethyl propiolate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the triple bond to a double or single bond.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Amides or esters.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pyridine ring and the ester group play crucial roles in its binding affinity and specificity towards target proteins .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The following table highlights critical structural variations between the target compound and its analogs:

Key Observations :

- The alkyne group in the target compound distinguishes it from propenoate or propanoate-based analogs, offering unique reactivity in click chemistry or cycloadditions.

- Electron-withdrawing groups: Cyano () and bromo () substituents increase electrophilicity, whereas the methyl group in the target compound may stabilize the pyridine ring via electron donation.

Yield and Purity Considerations :

Physicochemical Properties

Notes:

- The dimethylamino group in enhances water solubility under acidic conditions via protonation.

Research Findings and Implications

- Biological Relevance : Pyridine derivatives (e.g., ) often exhibit antimicrobial or kinase-inhibitory activity. The 2-methylpyridin-4-yl group in the target compound may improve metabolic stability compared to halogenated analogs ().

Biologische Aktivität

Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate is characterized by the following chemical structure:

This compound features an ethyl ester functional group, a propyne moiety, and a 2-methylpyridine substituent, contributing to its reactivity and biological interactions.

The biological activity of Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate has been attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For example, it may act as a reversible inhibitor of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis.

- Cell Proliferation Modulation : Studies indicate that Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate can influence cell cycle progression and apoptosis in cancer cell lines. It has demonstrated cytotoxic effects against human lung adenocarcinoma cells (A549), with IC50 values indicating significant potency.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate against various cancer cell lines. Below is a summary of findings from different research studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (lung cancer) | 8.5 | Induces apoptosis |

| HeLa (cervical cancer) | 10.0 | Inhibits proliferation |

| MCF7 (breast cancer) | 12.5 | Cell cycle arrest |

These results suggest that Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate may serve as a lead compound for the development of new anticancer agents.

Case Studies and Research Findings

- Antitumor Activity : A study by Cho et al. (2017) investigated the combined effects of Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate with other chemotherapeutic agents in mouse xenograft models. The results indicated enhanced tumor suppression compared to monotherapy, suggesting potential for combination therapy in clinical settings.

- Inflammation Modulation : Research has shown that this compound can reduce the expression of pro-inflammatory cytokines in vitro, which positions it as a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate may cross the blood-brain barrier and exhibit neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.